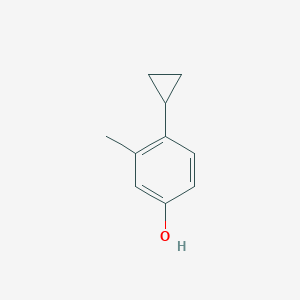
4-Cyclopropyl-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-3-methylphenol is an organic compound belonging to the phenol family It features a cyclopropyl group attached to the benzene ring, along with a methyl group at the meta position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methylation and hydroxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, yields the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol to cyclopropylmethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-3-methylphenol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
4-Isopropyl-3-methylphenol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
4-Methylphenol (p-Cresol): Lacks the cyclopropyl group, making it less sterically hindered.
3-Methylphenol (m-Cresol): Similar to 4-Cyclopropyl-3-methylphenol but without the cyclopropyl group.
Uniqueness: this compound’s unique combination of a cyclopropyl group and a methyl group on the phenol ring imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
4-cyclopropyl-3-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
Clave InChI |
XXGHCSOXYBGREM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
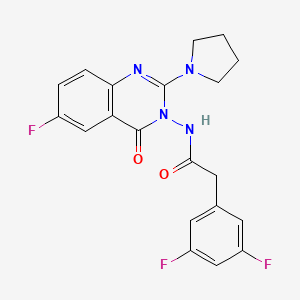


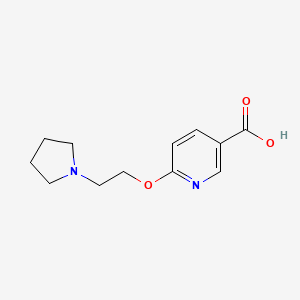

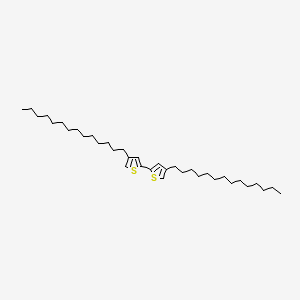
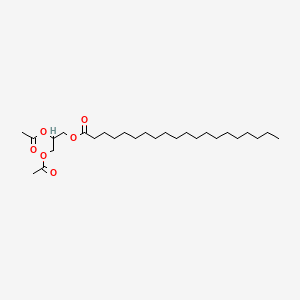

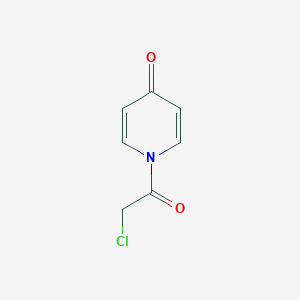

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
